molecular formula C11H13ClN2O2 B1422613 {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1018605-16-7

{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No. B1422613
M. Wt: 240.68 g/mol
InChI Key: CBYRMYLPRIFYMT-UHFFFAOYSA-N
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Description

“{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the CAS Number: 1263094-48-9 . It has a molecular weight of 240.69 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of isoxazole compounds often involves the cycloisomerization of α,β-acetylenic oximes . This methodology is amenable for the selective synthesis of 3-substituted, 5-substituted or 3,5-disubstituted isoxazoles . Another method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The InChI Code for “{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is 1S/C11H12N2O2.ClH/c1-14-10-4-2-3-8 (5-10)11-6-9 (7-12)13-15-11;/h2-6H,7,12H2,1H3;1H .


Chemical Reactions Analysis

The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process occurs in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

“{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a solid compound . It has a molecular weight of 240.69 .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Banpurkar, Wazalwar, and Perdih (2018) explored the aqueous phase synthesis of isoxazole derivatives, including 3-methyl-4H-isoxazol-5-ones, and evaluated their antimicrobial activity. The compounds displayed significant activity against Staphylococcus aureus, indicating potential applications in developing antibacterial agents (Banpurkar, Wazalwar, & Perdih, 2018).

Anticancer Evaluation

Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of isoxazole derivatives, including those with 5-aryl-1,2,4-oxadiazol-3-yl methoxy phenyl isoxazol-5-yl moieties. These compounds were tested for their anticancer activity against various human cancer cell lines, showing good to moderate efficacy, suggesting their potential in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Synthesis and Antimicrobial Activities

Another study by Bektaş et al. (2007) on the synthesis of triazole derivatives, which are structurally related to isoxazoles, revealed antimicrobial properties against various microorganisms. This research points towards the broader applicability of isoxazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Eco-Friendly Synthesis and Regioselectivity

Jia, Su, Yu, Du, and Mei (2021) developed an eco-friendly and regioselective synthesis method for 3-(isoxazol-5-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water, highlighting the green chemistry approach in synthesizing isoxazole derivatives (Jia et al., 2021).

Sonochemical Synthesis

Safari, Ahmadzadeh, and Zarnegar (2016) utilized ultrasound irradiation for the rapid synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, showcasing an efficient methodology that could be applied in various synthetic applications involving isoxazole derivatives (Safari, Ahmadzadeh, & Zarnegar, 2016).

properties

IUPAC Name

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-3-8(5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYRMYLPRIFYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679288
Record name 1-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride

CAS RN

1018605-16-7, 1263094-48-9
Record name 1-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-(3-Methoxyphenyl)-3-isoxazolyl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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